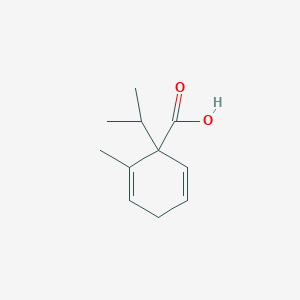
Ethanol, 2-((3-(2-chloroethyl)tetrahydro-5,5-dimethyl-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), p-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-((3-(2-chloroethyl)tetrahydro-5,5-dimethyl-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), p-oxide: is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and its potential use in therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-((3-(2-chloroethyl)tetrahydro-5,5-dimethyl-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), p-oxide involves multiple steps, including the formation of the oxazaphosphorin ring and subsequent functionalization with the chloroethyl group. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes rigorous purification steps to remove any impurities and ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chloroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in various synthetic pathways to create more complex molecules. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable tool for researchers.
Biology: In biological research, the compound is studied for its potential effects on cellular processes. It may be used to investigate the mechanisms of action of similar compounds and their interactions with biological molecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for further research in pharmacology.
Industry: In the industrial sector, this compound may be used in the production of specialized chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of Ethanol, 2-((3-(2-chloroethyl)tetrahydro-5,5-dimethyl-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), p-oxide involves its interaction with specific molecular targets within cells. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Methotrexate: A compound with a similar structure used in chemotherapy.
Cyclophosphamide: Another compound with similar therapeutic applications.
Ifosfamide: A related compound used in cancer treatment.
Uniqueness: Ethanol, 2-((3-(2-chloroethyl)tetrahydro-5,5-dimethyl-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), p-oxide is unique due to its specific structural features and the presence of the oxazaphosphorin ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
37752-35-5 |
|---|---|
Molecular Formula |
C10H22ClN2O5PS |
Molecular Weight |
348.78 g/mol |
IUPAC Name |
2-[[3-(2-chloroethyl)-5,5-dimethyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-yl]amino]ethyl methanesulfonate |
InChI |
InChI=1S/C10H22ClN2O5PS/c1-10(2)8-13(6-4-11)19(14,17-9-10)12-5-7-18-20(3,15)16/h4-9H2,1-3H3,(H,12,14) |
InChI Key |
GJYZTIXTZDOCOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(P(=O)(OC1)NCCOS(=O)(=O)C)CCCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


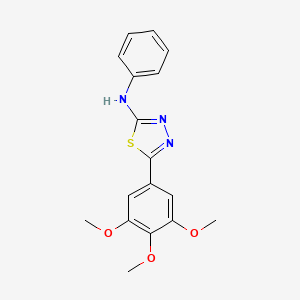
![Cyclopropanecarbonitrile, 1-(p-bromophenyl)-2-[p-(dimethylamino)phenyl]-](/img/structure/B14679778.png)

methanol](/img/structure/B14679790.png)
![4-Bromo-5-[dibromo-(5-bromo-2-oxo-1,3-dioxolan-4-yl)methyl]-1,3-dioxolan-2-one](/img/structure/B14679797.png)
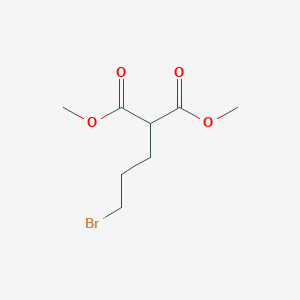
![2-[(E)-2-phenylethenyl]benzo[c]phenanthrene](/img/structure/B14679803.png)
![3-[(4-Aminophenyl)disulfanyl]-L-alanine](/img/structure/B14679808.png)
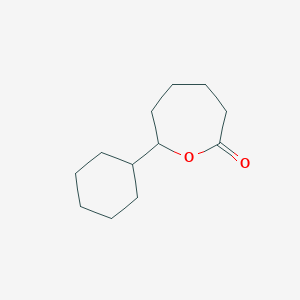
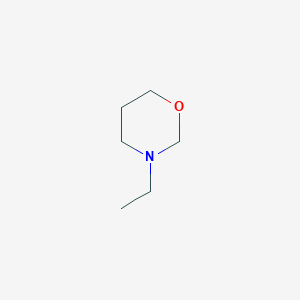
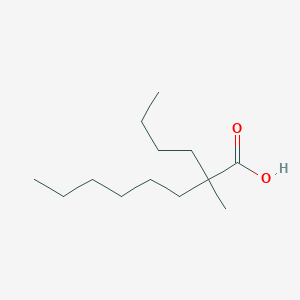
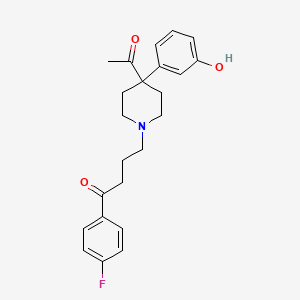
![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14679842.png)
